An In-depth Technical Guide to 1-Cyclopropyl-1H-pyrazol-4-ol: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 1-Cyclopropyl-1H-pyrazol-4-ol: Synthesis, Characterization, and Therapeutic Potential
This technical guide provides a comprehensive overview of 1-Cyclopropyl-1H-pyrazol-4-ol, a heterocyclic compound of significant interest in contemporary drug discovery and development. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences, offering in-depth insights into its chemical properties, a robust synthetic pathway, and its potential as a valuable scaffold in the design of novel therapeutic agents.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The unique electronic and steric features of the pyrazole ring, coupled with its ability to participate in various non-covalent interactions, make it an attractive template for designing molecules that can effectively modulate biological targets.[2] The introduction of a cyclopropyl group at the N1 position can enhance metabolic stability, improve membrane permeability, and provide a three-dimensional structural element that can lead to increased potency and selectivity for its target.[3] The hydroxyl group at the C4 position offers a key site for hydrogen bonding and can be a crucial pharmacophoric feature or a handle for further derivatization.
This guide will focus on the synthesis and characterization of 1-Cyclopropyl-1H-pyrazol-4-ol, a molecule that combines these advantageous structural features.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development. The key properties of 1-Cyclopropyl-1H-pyrazol-4-ol are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O | Calculated |
| Molecular Weight | 124.14 g/mol | Calculated |
| Appearance | Expected to be a solid | Inferred from similar compounds |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO | Inferred from similar compounds |
Synthesis of 1-Cyclopropyl-1H-pyrazol-4-ol
The synthesis of 1-Cyclopropyl-1H-pyrazol-4-ol can be achieved through a multi-step pathway, commencing with the preparation of a key intermediate, 1-cyclopropyl-4-iodo-1H-pyrazole. This is followed by a palladium-catalyzed borylation and subsequent oxidation to yield the target compound. This approach offers a reliable and scalable route to this valuable molecule.
Overall Synthesis Workflow
Caption: Synthetic pathway for 1-Cyclopropyl-1H-pyrazol-4-ol.
Step 1: Synthesis of 1-Cyclopropyl-4-iodo-1H-pyrazole (Intermediate)
The initial step involves the iodination of pyrazole followed by N-cyclopropylation. A robust method for the synthesis of 4-iodopyrazole involves the reaction of pyrazole with iodine in the presence of an oxidizing agent like hydrogen peroxide.[4][5] The subsequent N-alkylation with a cyclopropyl halide provides the desired intermediate.
Experimental Protocol:
-
Iodination of Pyrazole: To a solution of 1H-pyrazole in a suitable solvent (e.g., water or a mixture of water and an organic solvent), add iodine. Heat the mixture to 40-80°C.[5] Slowly add a solution of an oxidizing agent, such as hydrogen peroxide, dropwise.[5] Monitor the reaction by TLC until the starting material is consumed. After completion, adjust the pH of the mixture to 5-9 with an aqueous base (e.g., NaOH solution) to precipitate the product.[5] Filter the solid, wash with water, and dry to obtain 4-iodopyrazole.
-
N-Cyclopropylation of 4-Iodopyrazole: In a suitable solvent such as DMF or acetonitrile, dissolve 4-iodopyrazole and a base (e.g., K₂CO₃ or Cs₂CO₃). Add a cyclopropyl halide (e.g., cyclopropyl bromide or iodide) and heat the reaction mixture. The reaction progress can be monitored by TLC. Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of 1-Cyclopropyl-1H-pyrazol-4-ol
The conversion of the 4-iodo intermediate to the 4-hydroxy product is efficiently achieved via a borylation/oxidation sequence. This involves a palladium-catalyzed cross-coupling reaction with a boron source, followed by oxidation of the resulting boronic ester.[6][7]
Experimental Protocol:
-
Synthesis of 1-Cyclopropyl-1H-pyrazole-4-boronic acid pinacol ester: In a reaction vessel, combine 1-cyclopropyl-4-iodo-1H-pyrazole, pinacol diboron, a palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), and a base (e.g., potassium acetate or potassium carbonate) in an appropriate solvent such as dioxane or toluene.[6] Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction by TLC or GC-MS. Once the reaction is complete, cool the mixture, filter off the solids, and concentrate the filtrate. The crude boronic ester can be purified by column chromatography.
-
Oxidation to 1-Cyclopropyl-1H-pyrazol-4-ol: Dissolve the purified 1-cyclopropyl-1H-pyrazole-4-boronic acid pinacol ester in a mixture of THF and water.[7] Cool the solution to 0°C and add an aqueous solution of sodium hydroxide followed by the slow addition of hydrogen peroxide (30% aqueous solution).[7] Stir the reaction at room temperature and monitor its progress. Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield 1-Cyclopropyl-1H-pyrazol-4-ol. Further purification can be achieved by recrystallization or chromatography.
Spectroscopic Characterization
The structural elucidation of 1-Cyclopropyl-1H-pyrazol-4-ol relies on a combination of spectroscopic techniques. Below are the expected spectral features based on the analysis of similar compounds.[8][9][10]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the cyclopropyl protons, and the hydroxyl proton.
-
Pyrazole Protons: Two singlets are expected for the protons at the C3 and C5 positions of the pyrazole ring.
-
Cyclopropyl Protons: A multiplet for the methine proton and two multiplets for the methylene protons of the cyclopropyl group.
-
Hydroxyl Proton: A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Pyrazole Carbons: Signals corresponding to the C3, C4, and C5 carbons of the pyrazole ring. The C4 carbon, bearing the hydroxyl group, will be shifted downfield.
-
Cyclopropyl Carbons: A signal for the methine carbon and a signal for the two equivalent methylene carbons of the cyclopropyl group.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C=N Stretch: An absorption band around 1590 cm⁻¹ for the C=N bond in the pyrazole ring.[8]
-
C-H Stretch: Absorption bands for the C-H bonds of the pyrazole and cyclopropyl groups.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 124.14.
Applications in Drug Discovery and Development
The 1-Cyclopropyl-1H-pyrazol-4-ol scaffold holds significant promise for the development of new therapeutic agents due to the favorable properties of its constituent moieties. The pyrazole core is a well-established pharmacophore with a broad range of biological activities.[1][2] The 4-hydroxy substituent can act as a key hydrogen bond donor, crucial for binding to various biological targets.
This scaffold could be explored for its potential in several therapeutic areas:
-
Anti-inflammatory Agents: Pyrazole derivatives are known to be effective anti-inflammatory agents, with some acting as selective COX-2 inhibitors.[11]
-
Anticancer Agents: The pyrazole nucleus is present in several anticancer drugs, and new derivatives are continuously being investigated for their antiproliferative activities.[12]
-
Antimicrobial Agents: The structural features of this compound make it a candidate for the development of novel antibacterial and antifungal agents.[1]
The modular nature of the synthesis allows for the facile introduction of various substituents on the pyrazole ring, enabling the generation of a library of analogs for structure-activity relationship (SAR) studies. This makes 1-Cyclopropyl-1H-pyrazol-4-ol a valuable building block for lead optimization in drug discovery programs.
Conclusion
This technical guide has provided a detailed overview of 1-Cyclopropyl-1H-pyrazol-4-ol, including its molecular and physicochemical properties, a robust and detailed synthetic route, and its potential applications in medicinal chemistry. The synthesis, proceeding through a key 4-iodo-pyrazole intermediate, is adaptable and scalable, making this compound accessible for further research and development. The unique combination of a cyclopropyl group and a 4-hydroxyl substituent on the pyrazole core makes this molecule a highly attractive starting point for the design of novel and potent therapeutic agents. Further investigation into the biological activities of this scaffold is warranted and is anticipated to yield promising results in the ongoing quest for new medicines.
References
- Google Patents. (n.d.). Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.
- Google Patents. (n.d.). Synthesis method of pyrazole-4-boronic acid pinacol ester.
- Beker, W., et al. (2023).
-
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]
-
Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
-
ChemRxiv. (2021). Practical Synthesis of Pyrazol-4-thiols. Retrieved from [Link]
-
ResearchGate. (2022). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Retrieved from [Link]
- Karrouchi, K., et al. (2018).
-
ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]
-
ResearchGate. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester.
- Kaczor, A. A., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(16), 4969.
-
Middle East Technical University. (2008). SYNTHESIS OF 4-IODOPYRAZOLE DERIVATIVES. Retrieved from [Link]
-
ACS Publications. (2010). Novel 4-(Piperidin-4-yl)-1-hydroxypyrazoles as γ-Aminobutyric AcidA Receptor Ligands: Synthesis, Pharmacology, and Structure−Activity Relationships. Retrieved from [Link]
- Gomaa, A. M., et al. (2016).
-
Research and Reviews: Journal of Medicinal and Organic Chemistry. (2016). Recent applications of pyrazole and its substituted analogs. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 1-methyl-4-iodopyrazole.
-
Quick Company. (n.d.). Procedure For The Synthesis Of N Benzyl N Cyclopropyl 1 H Pyrazole 4 Carboxamide Derivatives. Retrieved from [Link]
-
ResearchGate. (2014). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. Retrieved from [Link]
-
Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved from [Link]
-
PubMed. (2022). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Retrieved from [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. allresearchjournal.com [allresearchjournal.com]
- 3. Procedure For The Synthesis Of N Benzyl N Cyclopropyl 1 H Pyrazole 4 [quickcompany.in]
- 4. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 5. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents [patents.google.com]
- 6. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 7. 4-hydroxypyrazole synthesis - chemicalbook [chemicalbook.com]
- 8. connectjournals.com [connectjournals.com]
- 9. visnav.in [visnav.in]
- 10. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
